
GPi688
Overview
Description
GPi688 is a potent indole-site inhibitor of glycogen phosphorylase (GP), an enzyme critical for glycogenolysis. It primarily targets the T-state (tense, inactive) conformation of GP, which is stabilized by glucose and other allosteric regulators.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GPi 688 involves multiple steps, starting from the appropriate indole derivatives. The key steps include:
Formation of the indole core: This is achieved through cyclization reactions.
Functionalization: Introduction of various functional groups to the indole core to enhance its inhibitory activity.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity levels
Industrial Production Methods: Industrial production of GPi 688 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring that the compound meets the required standards for research purposes .
Types of Reactions:
Oxidation: GPi 688 can undergo oxidation reactions, particularly at the indole core.
Reduction: Reduction reactions can modify the functional groups attached to the indole core.
Substitution: Various substitution reactions can be performed to introduce different functional groups, enhancing the compound’s activity
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents
Major Products: The major products formed from these reactions are derivatives of GPi 688 with modified functional groups, which can be used to study structure-activity relationships .
Scientific Research Applications
GPi 688 has a wide range of applications in scientific research:
Chemistry: Used to study the inhibition of glycogen phosphorylase and its effects on glycogen metabolism.
Biology: Helps in understanding the role of glycogen phosphorylase in cellular processes.
Medicine: Potential therapeutic agent for managing hyperglycemia and diabetes.
Industry: Used in the development of new drugs targeting glycogen metabolism
Mechanism of Action
GPi 688 exerts its effects by binding to the indole site of glycogen phosphorylase, inhibiting its activity. This inhibition prevents the breakdown of glycogen into glucose, thereby reducing glucose levels in the blood. The molecular targets include human liver glycogen phosphorylase, mouse liver glycogen phosphorylase, and human skeletal muscle glycogen phosphorylase .
Comparison with Similar Compounds
Mechanism of Action :
- Binds to the indole site of GP, competing with AMP (a key activator of the R-state, or active conformation) .
- Synergizes with glucose to enhance inhibitory potency, particularly in liver phosphorylase (PYGL) .
- Exhibits isoform selectivity under specific conditions (e.g., 8 mM glucose reduces liver GP activity to 65%, while skeletal muscle GP requires 15 mM glucose for similar inhibition) .
GPi819
GPi819, a structural analog of GPi688, shares the indole-site targeting mechanism but demonstrates distinct pharmacological properties:
Key Findings :
- GPi819 is intrinsically less potent than this compound but shows superior in vivo efficacy in skeletal muscle, likely due to tissue-specific AMP/glucose dynamics .
- Both compounds lose potency in the presence of 0.2 mM AMP, highlighting their T-state dependency .
Ingliforib (CP-368296)
Ingliforib, another indole-site inhibitor, exhibits broader isoform activity but lower selectivity:
Isoform | IC₅₀ (nM) | |
---|---|---|
Liver GP | 52 | |
Muscle GP | 352 | |
Brain GP | 150 |
Key Findings :
- 6.8× selectivity for liver over muscle GP, contrasting with this compound’s 17× selectivity .
- Advanced to Phase II trials but lacks muscle-specific efficacy observed with GPi819 .
CP-91149
- IC₅₀ for liver GP: 0.3 μM (8 mM glucose) .
- Serves as a benchmark for glucose-dependent inhibition but lacks isoform selectivity data .
Pentacyclic Triterpenes
Computationally designed inhibitors targeting GP isoform structural differences:
- Leverage molecular docking to exploit divergent tower helix angles (75° in liver vs. 45° in muscle) .
- Preliminary data suggest improved selectivity but require validation in vivo .
In Vitro vs. In Vivo Selectivity Discrepancies
Despite this compound’s 17× in vitro liver selectivity, GPi819 shows 2.4× greater glycogen accumulation in muscle than liver in Zucker rats . Potential explanations include:
- Tissue-Specific Activation States : Muscle GP operates at higher AMP concentrations in vivo, favoring T-state stabilization by glucose/caffeine .
- Pharmacokinetics : GPi819 may achieve higher muscle tissue penetration .
- Caffeine-Like Effects : Caffeine (375 mM) enhances this compound/GPi819 potency in muscle by 2–3×, mimicking physiological T-state conditions .
Data Tables
Table 1. IC₅₀ Values Under Varying Conditions
Table 2. In Vivo Glycogen Elevation (GPi819)
Dose (mmol/kg) | Liver Glycogen Increase | Muscle Glycogen Increase |
---|---|---|
12.5 | 1.6–1.7× | 1.7–2.0× |
125 | 2.2× | 5.2× |
Biological Activity
GPi688 is a selective allosteric inhibitor of glycogen phosphorylase (GP), an enzyme critical in glycogenolysis, which is the process of breaking down glycogen into glucose-1-phosphate. This compound has garnered attention for its potential therapeutic applications, particularly in managing conditions like type 2 diabetes and other metabolic disorders.
This compound acts specifically at the indole site of glycogen phosphorylase, inhibiting its activity and thereby reducing glucose output from the liver. This inhibition leads to an increase in glycogen synthesis through the activation of glycogen synthase (GS). The compound's selectivity for liver GP over muscle GP is significant, as it allows for targeted therapeutic effects without affecting glucose metabolism in muscle tissue.
In Vitro Potency
In studies involving rat primary hepatocytes, this compound demonstrated a concentration-dependent inhibition of glucagon-mediated glucose output. At a concentration of 1 µM, this compound inhibited hepatic GP activity by approximately 45%, while GS activity increased sevenfold. This dual effect suggests that this compound not only inhibits glucose release but also promotes glycogen storage, which is beneficial for managing hyperglycemia .
In Vivo Efficacy
In vivo studies have shown promising results for this compound in various animal models:
- Glucagon Challenge Model : In Wistar rats, this compound reduced glucagon-mediated hyperglycemia by 65%, while in obese Zucker rats, the reduction was complete (100%) .
- Fasting Blood Glucose Levels : After a 7-hour fast, this compound lowered blood glucose levels by 23% in obese Zucker rats .
- Oral Glucose Tolerance Test : The compound exhibited a 7% reduction in blood glucose levels during an oral glucose tolerance test, although this was less effective compared to a GSK-3 inhibitor which achieved a 22% reduction .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates high bioavailability and a favorable distribution within the body:
- Bioavailability : Assessed at 100% following oral dosing.
- Half-Life : The terminal half-life after intravenous administration was approximately 11.4 hours.
- Plasma Clearance : Measured at 2.4 mL/min/kg with a volume of distribution of 1.93 L/kg .
Summary Table of Key Findings
Study Aspect | Result |
---|---|
Inhibition of Glucagon Output | 65% reduction in Wistar rats |
Fasting Glucose Reduction | 23% reduction in obese Zucker rats |
Oral Glucose Tolerance Test | 7% reduction (compared to GSK-3 inhibitor's 22%) |
Bioavailability | 100% |
Half-Life | ~11.4 hours |
Chemical Reactions Analysis
Mechanism of Action
GPi688 functions as an allosteric inhibitor of glycogen phosphorylase (GP), targeting the indole-binding site of the enzyme. By binding to this site, it reduces GP activity while simultaneously activating glycogen synthase (GS), a key enzyme in glycogen synthesis. This dual action disrupts glycogen breakdown and promotes storage, thereby lowering blood glucose levels .
Key Biochemical Reactions
-
GP Inhibition :
this compound binds to GP, reducing its activity in a concentration-dependent manner. In rat hepatocytes, 1 μM this compound inhibited glucagon-mediated glucose output by ~45% . -
GS Activation :
Concurrently, GS activity increased sevenfold in hepatocytes treated with this compound, indicating a compensatory shift toward glycogen synthesis .
Hepatocyte Assays
Parameter | Result |
---|---|
GP Activity Reduction | ~45% (1 μM this compound) |
GS Activity Increase | 7-fold (1 μM this compound) |
IC₅₀ for GP Inhibition | ~1 μM (rat hepatocytes) |
This compound demonstrated selective inhibition of liver isoform GP over muscle isoforms, with sensitivity to glucose and AMP levels . Protein binding studies revealed low free plasma concentrations in rats (0.35%) compared to humans (1.22%), influencing its pharmacokinetic profile .
Hyperglycemia Models
-
Glucagon Challenge :
this compound reduced glucagon-mediated hyperglycemia by 65% in Wistar rats and 100% in obese Zucker rats . -
Fasting Blood Glucose :
After a 7-hour fast, this compound lowered blood glucose in obese Zucker rats by 23% . -
Oral Glucose Tolerance :
Limited efficacy (7% reduction) compared to a GSK-3 inhibitor (22% reduction), despite GS activation .
Model | Efficacy |
---|---|
Wistar Rat (Glucagon) | 65% reduction |
Obese Zucker Rat (Glucagon) | 100% reduction |
Obese Zucker Rat (Fasting) | 23% reduction |
Obese Zucker Rat (OGTT) | 7% reduction |
Oral and Intravenous Dosing
Parameter | Oral (20 μmol/kg) | IV (5 μmol/kg) |
---|---|---|
Peak Plasma Concentration | 14.5–19.4 μM (4–6 h) | 16.9–17.5 μM (5 min) |
Terminal Half-Life | ~24 h | 11.4 h |
Bioavailability | 100% | N/A |
This compound exhibited long duration of action in Zucker rats, with plasma concentrations declining to ~2.5 μM at 24 hours post-dose .
Clinical Implications
References NCBI: An assessment of the in vivo efficacy of the glycogen phosphorylase inhibitor this compound PubMed: An assessment of the in vivo efficacy of the glycogen phosphorylase inhibitor this compound Invivochem: GPi-688 | glycogen phosphorylase (GPa) inhibitor RSC Publishing: 2H-Thiazolo[4,5-d] 2 triazole: synthesis, functionalization, and applications
Q & A
Basic Research Questions
Q. What is the mechanism of action of GPi688, and how does it interact with phosphorylase isoforms?
this compound is an indole site inhibitor targeting glycogen phosphorylase, with a focus on modulating enzyme activity through allosteric effectors. Its potency depends on the conformational state of the enzyme (T-state vs. R-state), influenced by glucose (promoting T-state) and AMP (promoting R-state). In liver phosphorylase, this compound exhibits higher selectivity under conditions mimicking physiological glucose concentrations (8–32 mM), while AMP reduces its efficacy by stabilizing the active R-state . Researchers should prioritize characterizing effector concentrations (e.g., AMP, glucose) during in vitro assays to contextualize inhibitor behavior .
Q. What experimental approaches are used to assess this compound’s potency against phosphorylase isoforms?
In vitro assays with recombinant liver and skeletal muscle phosphorylase isoforms are critical. IC50 values are determined under varying effector conditions (e.g., 0–32 mM glucose, 0–0.2 mM AMP). For example, this compound’s IC50 against liver phosphorylase decreases from 0.069 µM (no AMP) to 0.56 µM (0.2 mM AMP) at 0 mM glucose, highlighting AMP’s antagonistic effect . Researchers must standardize glucose concentrations (8 mM for liver, 15 mM for muscle) and include statistical measures (95% confidence intervals) to ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro selectivity and in vivo efficacy of this compound?
Despite this compound’s in vitro selectivity for liver phosphorylase (17-fold higher potency than muscle isoform ), in vivo studies on Zucker rats show greater glycogen accumulation in skeletal muscle than liver . This discrepancy may arise from tissue-specific factors like enzyme activation states, drug bioavailability, or compensatory metabolic pathways. To address this, researchers should:
- Conduct parallel in vitro assays under physiologically relevant conditions (e.g., 0.2 mM AMP for muscle ).
- Perform pharmacokinetic profiling to assess tissue penetration and metabolite stability.
- Use isoform-specific activity markers in vivo (e.g., glycogen content assays) .
Q. What methodological strategies optimize this compound’s inhibitory potency in complex effector environments?
Synergistic modulation of effector ligands (e.g., caffeine, AMP) can enhance this compound’s efficacy. For skeletal muscle phosphorylase, caffeine (375–750 mM) with 15 mM glucose increases potency 2–3 fold, even in the presence of AMP . Researchers should:
- Titrate caffeine concentrations to balance inhibition and cytotoxicity.
- Use factorial experimental designs to analyze interactions between effectors (e.g., AMP × glucose × caffeine).
- Validate findings with dose-response curves and ANOVA for multi-variable effects .
Q. How should researchers interpret isoform selectivity data when AMP and glucose concentrations vary?
Q. What statistical methods are recommended for analyzing conflicting data on this compound’s effector-dependent potency?
Conflicting results (e.g., AMP’s antagonism vs. caffeine’s synergy) require multivariate analysis. For example:
- Use two-way ANOVA to evaluate main effects (e.g., AMP, caffeine) and interactions.
- Calculate 95% confidence intervals for IC50 values to assess precision.
- Apply Tukey’s post-hoc test for pairwise comparisons between effector conditions .
Q. Methodological Guidelines
- Data Reporting : Include effector concentrations, enzyme sources (recombinant vs. tissue-derived), and statistical parameters (e.g., CI, P-values) in all potency studies .
- Experimental Design : Predefine glucose/AMP levels to mimic target tissues’ physiological states (e.g., 8 mM glucose for liver, 15 mM for muscle) .
- Contradiction Mitigation : Replicate key findings across multiple effector combinations and use in vivo models to validate in vitro hypotheses .
Properties
IUPAC Name |
2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4S/c20-16-7-11-6-13(22-18(11)28-16)17(26)21-14-5-10-3-1-2-4-15(10)23(19(14)27)8-12(25)9-24/h1-4,6-7,12,14,22,24-25H,5,8-9H2,(H,21,26)/t12-,14?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UICNBXVDHCBKCE-PUODRLBUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C2=CC=CC=C21)CC(CO)O)NC(=O)C3=CC4=C(N3)SC(=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C(=O)N(C2=CC=CC=C21)C[C@H](CO)O)NC(=O)C3=CC4=C(N3)SC(=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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